N-(3-chloro-4-fluorophenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
N-(3-Chloro-4-fluorophenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolo[3,4-b]pyridine derivative characterized by a carboxamide group at position 4 and three methyl substituents at positions 1, 3, and 6 of the heterocyclic core. The N-(3-chloro-4-fluorophenyl) group attached to the carboxamide moiety introduces halogenated aromaticity, which may enhance binding affinity to biological targets such as kinases or receptors.
Properties
Molecular Formula |
C16H14ClFN4O |
|---|---|
Molecular Weight |
332.76 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H14ClFN4O/c1-8-6-11(14-9(2)21-22(3)15(14)19-8)16(23)20-10-4-5-13(18)12(17)7-10/h4-7H,1-3H3,(H,20,23) |
InChI Key |
INUHGTZDQQHAAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[3,4-b]pyridine core.
Introduction of Substituents: The chloro, fluoro, and methyl groups are introduced through various substitution reactions. These reactions may involve the use of reagents such as chlorinating agents, fluorinating agents, and methylating agents.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The 3-chloro-4-fluorophenyl moiety enables site-selective substitutions under controlled conditions:
| Reaction Type | Conditions | Products Formed | Key Observations |
|---|---|---|---|
| Chlorine displacement | K₂CO₃/DMF, 80°C, aryl amines | 3-amino-4-fluorophenyl analogs | Regioselectivity influenced by fluorine's ortho-directing effect |
| Fluorine displacement | CuI/1,10-phenanthroline, 120°C | 4-substituted aryl derivatives | Requires strong π-acid catalysts due to C-F bond strength |
This reactivity aligns with broader pyrazolo[3,4-b]pyridine systems, where halogen substituents serve as leaving groups for C-N/C-O bond formation .
Carboxamide Functionalization
The carboxamide group undergoes hydrolysis and condensation:
Hydrolysis:
-
Produces carboxylic acid derivatives at 85-92% yield
-
Critical for prodrug activation strategies
Condensation:
-
Reacts with Grignard reagents (e.g., MeMgBr) to form ketones
-
Participates in Ugi reactions with aldehydes and isocyanides
Electrophilic Aromatic Substitution
The electron-rich pyridine ring undergoes nitration and sulfonation:
| Reaction | Reagents/Conditions | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C5 | 68-72% |
| Sulfonation | ClSO₃H, CH₂Cl₂, -10°C | C4 | 55-60% |
Oxidation/Reduction
-
Oxidation: MnO₂ selectively oxidizes C6-methyl to carboxylate (70% yield)
-
Reduction: NaBH₄/CeCl₃ reduces pyridine ring to tetrahydropyridine (stereochemistry controlled by solvent polarity)
Cross-Coupling Reactions
The C6-methyl group participates in Pd-mediated couplings:
-
Requires harsh conditions (110°C, toluene) due to low C-H bond reactivity
-
Yields: 40-55%
Gould–Jacobs Cyclization
Used in parent compound synthesis :
-
Condensation of 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate
-
Cyclization via POCl₃ at 110°C (no solvent)
-
Final oxidation by atmospheric O₂
Ring-Opening Reactions
-
Treating with H₂O₂/NaOH cleaves pyridine ring to form dicarboxylic acid derivatives
Catalytic Modifications
Recent advances demonstrate copper-mediated trifluoromethylation at C4:
Stability Under Physiological Conditions
Critical for pharmacological applications:
| Condition | Degradation Pathway | Half-Life (pH 7.4) |
|---|---|---|
| Aqueous buffer | Hydrolysis of carboxamide | 12.4 h |
| Liver microsomes | Oxidative demethylation at C1 | 8.2 h |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the pyrazolo[3,4-b]pyridine scaffold exhibit notable anticancer properties. A study demonstrated that derivatives of pyrazolo[3,4-b]pyridine can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival . The compound's ability to interact with specific targets within cancer cells makes it a candidate for further development as an anticancer agent.
Enzyme Inhibition
The compound has shown promise as an inhibitor of histone lysine demethylases (KDMs), which are enzymes implicated in the regulation of gene expression through epigenetic modifications. Inhibitors of KDMs are being explored for their potential in treating various cancers and other diseases associated with epigenetic dysregulation. Research has identified specific derivatives that demonstrate selectivity and potency against KDM4 and KDM5 subfamilies .
Antimicrobial Properties
Emerging studies suggest that pyrazolo[3,4-b]pyridine derivatives possess antimicrobial activity. This includes efficacy against a range of bacterial and fungal pathogens, making them potential candidates for the development of new antimicrobial agents. The mechanism often involves disrupting microbial cellular processes or inhibiting specific enzymes critical for microbial survival .
Case Study 1: Anticancer Efficacy
A recent investigation focused on the anticancer effects of various pyrazolo[3,4-b]pyridine derivatives. The study provided evidence that certain modifications enhance cytotoxicity against breast cancer cell lines while minimizing toxicity to normal cells. The findings support further exploration into this class of compounds as potential chemotherapeutics .
Case Study 2: KDM Inhibition
In a comparative study assessing different KDM inhibitors, N-(3-chloro-4-fluorophenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide was evaluated alongside other known inhibitors. Results indicated that this compound exhibited comparable potency against KDM4B and KDM5B demethylases while demonstrating favorable pharmacokinetic properties in preliminary assays .
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various mechanisms, such as inhibition, activation, or allosteric modulation. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
N-[(3-Chlorophenyl)methyl]-1-(4-fluorophenyl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide ()
- Structural Differences : Replaces the 1,3,6-trimethyl groups with a 4-hydroxy, 6-oxo, and 4-fluorophenyl substituent.
- The 4-fluorophenyl group may alter steric and electronic interactions with target proteins .
N-[(1,3-Diphenyl-1H-pyrazol-4-yl)methyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (Y508-8826, )
- Structural Differences : Shares the 1,3,6-trimethylpyrazolo[3,4-b]pyridine core but substitutes the N-(3-chloro-4-fluorophenyl) group with a diphenylpyrazole-methyl moiety.
- Implications : The bulkier diphenylpyrazole group may hinder target binding due to steric effects, whereas the chloro-fluorophenyl group in the target compound provides a balance of lipophilicity and electronic modulation for optimized receptor interactions .
5-Chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid (CAS 107658-94-6, )
- Structural Differences : Replaces the carboxamide with a carboxylic acid and introduces cyclopropyl and 4-fluorophenyl groups.
- Implications : The carboxylic acid group confers ionization at physiological pH, reducing blood-brain barrier penetration. The cyclopropyl group may enhance metabolic stability compared to methyl substituents .
Carboxamide vs. Carboxylic Acid Derivatives
Carboxamides (e.g., the target compound) generally exhibit:
- Higher Metabolic Stability : Less prone to esterase-mediated hydrolysis compared to esters.
- Improved Lipophilicity : The amide bond reduces polarity relative to carboxylic acids (e.g., ’s 6-(4-chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid), enhancing membrane permeability .
Halogenation and Aromatic Substitution Effects
- 3-Chloro-4-fluorophenyl vs. 4-Fluorophenyl () : The additional chlorine atom in the target compound increases electronegativity and may strengthen π-π stacking or hydrophobic interactions in binding pockets.
- Chloro-Fluorophenyl vs. Dichlorophenyl () : Dichlorophenyl groups (e.g., 1006352-68-6) may overly increase lipophilicity, risking off-target binding, whereas the chloro-fluoro combination optimizes selectivity .
Tabulated Comparison of Key Compounds
Biological Activity
N-(3-chloro-4-fluorophenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on its biological effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure
The compound's structure can be represented as follows:
This molecular configuration contributes to its interaction with various biological targets.
Biological Activity Overview
The compound exhibits a range of biological activities primarily attributed to its ability to inhibit specific enzymes and receptors. Below is a summary of its key activities:
-
Anti-inflammatory Properties
- Recent studies indicate that pyrazolo derivatives, including this compound, can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, compounds related to pyrazolo[3,4-b]pyridines have shown significant inhibition against COX-1 and COX-2 with IC50 values indicating potent anti-inflammatory activity .
- Antimicrobial Activity
- Anticancer Effects
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyrazolo ring have been shown to enhance potency against various targets:
| Compound Modification | Target Activity | IC50 Value (µM) |
|---|---|---|
| 3-Chloro substitution | COX-1 Inhibition | 19.45 ± 0.07 |
| 4-Fluoro substitution | COX-2 Inhibition | 31.4 ± 0.12 |
| Trimethyl group | CDK2 Inhibition | 0.36 |
Case Study 1: Anti-inflammatory Activity
A study conducted by Atatreh et al. evaluated several pyrazolo derivatives for their COX inhibition capabilities. The results indicated that this compound exhibited notable inhibitory effects on both COX-1 and COX-2 enzymes compared to standard drugs like celecoxib and diclofenac .
Case Study 2: Antimicrobial Efficacy
Research by Pickard et al. highlighted the antifungal properties of pyrazole derivatives against various fungal strains and their effectiveness against Mycobacterium tuberculosis H37Rv. The study concluded that compounds with a similar structure could serve as promising candidates for new antifungal and antitubercular drugs .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing N-(3-chloro-4-fluorophenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, and how can reaction yields be improved?
- Methodology :
-
Step 1 : Start with a pyrazolo[3,4-b]pyridine core. Use 3-fluoro-2-formylpyridine and anhydrous hydrazine (1:8 molar ratio) heated to 110°C for 16 hours to form the pyrazole ring. Extract with ethyl acetate and purify via column chromatography (yield: ~29%) .
-
Step 2 : Introduce the 3-chloro-4-fluoroaniline substituent via Buchwald-Hartwig coupling. Use Pd₂(dba)₃/XPhos catalyst with Cs₂CO₃ as a base in toluene at 100°C for 12 hours. Post-reaction, purify via reverse-phase HPLC .
-
Optimization : Replace Boc-protected intermediates (e.g., tert-butyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate) with methyl groups using alkylation agents like methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .
- Data Table :
| Reaction Step | Catalyst/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Pyrazole ring formation | Hydrazine, 110°C | 29% | 95% |
| Buchwald-Hartwig coupling | Pd₂(dba)₃/XPhos | 70% | 98% |
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?
- Methodology :
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at positions 1, 3, 6). For example, the 1H NMR of the pyrazole NH proton appears as a singlet at δ 12.3 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ calculated for C₁₇H₁₄ClFN₄O: 352.0825) .
- X-ray Crystallography : Resolve ambiguous stereochemistry using SHELX programs (e.g., SHELXL for refinement) .
Advanced Research Questions
Q. What in vitro and in vivo models are suitable for evaluating its efficacy as a mGlu4 PAM, and how can potency discrepancies between assays be resolved?
- Methodology :
- In vitro : Use HEK293 cells expressing human mGlu4. Measure EC₅₀ via calcium mobilization assays (Fluo-4 AM dye). Compare to reference PAMs like VU0418506 (EC₅₀ = 120 nM) .
- In vivo : Test in rodent models of Parkinson’s disease (e.g., haloperidol-induced catalepsy). Monitor dose-response (oral bioavailability: 55–88% in preclinical species) .
- Resolving discrepancies : Cross-validate using orthogonal assays (e.g., electrophysiology for receptor modulation) and control for batch-to-batch compound variability via LC-MS .
Q. How does structural modification (e.g., methyl group position) impact target selectivity and off-target effects?
- Methodology :
- SAR Study : Synthesize analogs with methyl groups at positions 1, 3, or 5. Test against mGlu4 and related receptors (mGlu2, mGlu5) using radioligand binding assays.
- Key Finding : 1,3,6-Trimethylation enhances metabolic stability (t₁/₂ > 4 hours in human liver microsomes) but reduces mGlu4 potency by ~2-fold vs. des-methyl analogs .
- Data Table :
| Analog | mGlu4 EC₅₀ (nM) | mGlu5 IC₅₀ (µM) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|
| Parent | 120 | >10 | 4.2 |
| 1-Me | 150 | >10 | 5.1 |
| 3-Me | 180 | >10 | 4.8 |
Q. What computational approaches predict its binding mode to mGlu4, and how can docking results be validated experimentally?
- Methodology :
- Docking : Use Glide (Schrödinger) to model interactions in the allosteric pocket. Key residues: Trp210, Ser317, and Ala662.
- Validation : Perform mutagenesis (e.g., Ala662Gly). If binding affinity drops >10-fold, confirm computational predictions .
- MD Simulations : Run 100-ns simulations to assess stability of the ligand-receptor complex (RMSD < 2.0 Å acceptable) .
Q. How do contradictory pharmacokinetic data (e.g., species-dependent clearance) inform human dose projections?
- Methodology :
- Allometric Scaling : Use preclinical data (mouse, rat, dog) to predict human clearance (1.3–7.4 mL/min/kg) and volume of distribution (4.8–11 L/kg) .
- PBPK Modeling : Incorporate enzyme kinetics (CYP3A4/5-mediated metabolism) and transporter effects (MDR1/BCRP substrate likelihood) .
- Data Table :
| Species | Clearance (mL/min/kg) | Vd (L/kg) | t₁/₂ (h) |
|---|---|---|---|
| Mouse | 15.8 | 2.1 | 1.67 |
| Dog | 2.44 | 9.0 | 16.3 |
| Human* | 1.3–7.4 | 4.8–11 | 8–24 |
Contradiction Analysis
Q. How can researchers address conflicting reports on metabolic stability between in vitro and in vivo models?
- Root Cause : In vitro models (e.g., liver microsomes) may underestimate phase II metabolism or transporter effects.
- Resolution :
- Step 1 : Perform hepatocyte assays (rat/human) to capture phase I/II metabolism.
- Step 2 : Use transgenic mice (e.g., Cyp3a KO) to isolate enzyme contributions .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
